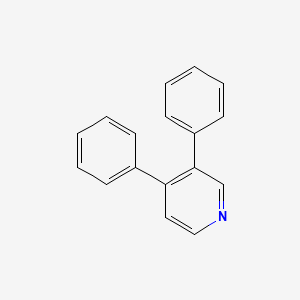

3,4-Diphenylpyridine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

CAS番号 |

5216-04-6 |

|---|---|

分子式 |

C17H13N |

分子量 |

231.29 g/mol |

IUPAC名 |

3,4-diphenylpyridine |

InChI |

InChI=1S/C17H13N/c1-3-7-14(8-4-1)16-11-12-18-13-17(16)15-9-5-2-6-10-15/h1-13H |

InChIキー |

WTWBOYYHZXYFER-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C=NC=C2)C3=CC=CC=C3 |

正規SMILES |

C1=CC=C(C=C1)C2=C(C=NC=C2)C3=CC=CC=C3 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Synthesis of 3,4-Diphenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical and modern synthesis of 3,4-diphenylpyridine. It details the seminal first reported synthesis and explores contemporary methodologies, including cross-coupling reactions and cycloadditions. The guide presents quantitative data in structured tables for comparative analysis and provides detailed experimental protocols for key synthetic methods. Furthermore, it visualizes relevant biological signaling pathways, highlighting the potential of the this compound scaffold in drug discovery, particularly in the context of kinase inhibition.

Discovery and Historical Context

The first detailed report on the synthesis of this compound was published in 1967 by G.L. Williams in the Australian Journal of Chemistry. In this publication, it was noted as the last of the diphenylpyridines to be described, marking a significant milestone in the exploration of this class of heterocyclic compounds. The initial synthesis paved the way for further investigation into the properties and potential applications of this molecule.

Synthetic Methodologies

The synthesis of this compound has evolved from classical multi-step procedures to more efficient modern catalytic methods. This section details the key historical synthesis and contemporary approaches.

Historical Synthesis from 2,3-Diphenylglutarimide

The first reported synthesis of this compound by Williams involved the conversion of 2,3-diphenylglutarimide. This multi-step process remains a significant landmark in the history of this compound.

Experimental Protocol:

The synthesis of 2,3-diphenylglutarimide, the starting material, is achieved through the reaction of 2,3-diphenylsuccinonitrile with hydrogen bromide in acetic acid, followed by hydrolysis.

The core of the synthesis of this compound from 2,3-diphenylglutarimide involves two main steps: chlorination and subsequent reduction.

-

Chlorination: 2,3-Diphenylglutarimide is reacted with phosphorus pentachloride (PCl₅) to yield 2,5,6-trichloro-3,4-diphenylpyridine.

-

Reduction: The resulting trichlorinated pyridine is then reduced to this compound.

A detailed experimental protocol for this synthesis is provided in the appendix.

Logical Relationship of the Historical Synthesis

An In-Depth Technical Guide to the Physicochemical Properties of 3,4-Diphenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diphenylpyridine, a heterocyclic aromatic compound, represents a significant scaffold in medicinal chemistry and materials science. Its unique structural arrangement, featuring a pyridine core with phenyl substituents at the 3 and 4 positions, imparts a distinct set of physicochemical properties that are of considerable interest to researchers in drug discovery and development. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential biological significance. All quantitative data are summarized in structured tables for ease of comparison, and key experimental workflows are visualized using logical diagrams.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its behavior in biological systems and for its application in materials science. Due to a scarcity of experimentally determined values in publicly available literature, this guide presents a combination of available data and computationally predicted properties from established algorithms.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₁₇H₁₃N | - |

| Molecular Weight | 231.29 g/mol | - |

| CAS Number | 5216-04-6 | - |

| Melting Point | 134-136 °C | Experimental[1] |

| Boiling Point | ~ 380.5 °C (Predicted) | Computational Prediction |

| Water Solubility | Low (Predicted) | Computational Prediction |

| pKa (of conjugate acid) | ~ 4.5 - 5.0 (Predicted) | Computational Prediction |

| LogP | ~ 4.2 (Predicted) | Computational Prediction |

Note: Predicted values are derived from computational models and should be considered as estimates. Experimental verification is recommended.

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, a key part of which is the reduction of a chlorinated precursor. The following is a detailed methodology based on established literature.[1]

Synthesis of this compound

The synthesis involves two primary stages: the formation of 2,5,6-trichloro-3,4-diphenylpyridine from 2,3-diphenylglutarimide, followed by the reductive dechlorination to yield this compound.

Step 1: Synthesis of 2,5,6-trichloro-3,4-diphenylpyridine

-

Reactants: 2,3-diphenylglutarimide and Phosphorus Pentachloride (PCl₅).

-

Procedure:

-

A mixture of 2,3-diphenylglutarimide and an excess of phosphorus pentachloride is heated.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the excess PCl₅ is carefully quenched.

-

The crude product is then purified by recrystallization to yield 2,5,6-trichloro-3,4-diphenylpyridine.

-

Step 2: Reduction of 2,5,6-trichloro-3,4-diphenylpyridine to this compound

-

Reactants: 2,5,6-trichloro-3,4-diphenylpyridine, a reducing agent (e.g., hydrogen gas with a palladium catalyst), and a suitable solvent.

-

Procedure:

-

2,5,6-trichloro-3,4-diphenylpyridine is dissolved in an appropriate solvent in a hydrogenation apparatus.

-

A palladium-based catalyst (e.g., Pd/C) is added to the solution.

-

The mixture is subjected to a hydrogen atmosphere at a suitable pressure and temperature.

-

The reaction is monitored until the starting material is consumed.

-

The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

-

The resulting crude this compound is purified by a suitable method, such as column chromatography or recrystallization.

-

Potential Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is limited in the current literature, the broader class of diphenylpyridine derivatives has been investigated for various pharmacological effects. These studies can provide valuable insights into the potential therapeutic applications of this compound.

For instance, some diphenylpyridine analogs have been explored as inhibitors of tubulin polymerization, a critical process in cell division, making them of interest in anticancer research. The rationale behind this activity often lies in the ability of the diphenylpyridine scaffold to mimic the binding of natural ligands to the colchicine binding site on tubulin.

Although no specific signaling pathways have been definitively associated with this compound, based on the activities of related compounds, a hypothetical logical relationship for its investigation as a potential anticancer agent could be proposed.

It is crucial to emphasize that this pathway is speculative and requires experimental validation through rigorous biological assays. Future research should focus on screening this compound against various cancer cell lines and investigating its direct interaction with tubulin and its effect on the cell cycle.

Conclusion

This compound is a compound with a rich potential for applications in medicinal chemistry. While a complete experimental profile of its physicochemical properties is still emerging, computational predictions provide a valuable starting point for researchers. The synthetic route is established, enabling further investigation into its biological activities. The structural similarity to other biologically active diphenylpyridines suggests that this compound could be a promising candidate for drug discovery efforts, particularly in the area of oncology. This technical guide serves as a foundational resource to stimulate and support further research into this intriguing molecule.

References

Spectroscopic Data of 3,4-Diphenylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3,4-diphenylpyridine. Due to the limited availability of direct experimental spectra in publicly accessible databases, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.6 - 8.8 | m | 2H | H-2, H-6 (Pyridine) |

| ~7.5 - 7.7 | m | 1H | H-5 (Pyridine) |

| ~7.2 - 7.5 | m | 10H | Phenyl-H |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-2, C-6 (Pyridine) |

| ~140 | C-4 (Pyridine) |

| ~138 | C-3 (Pyridine) |

| ~135 | Quaternary Phenyl-C |

| ~129 | Phenyl-C |

| ~128 | Phenyl-C |

| ~127 | Phenyl-C |

| ~125 | C-5 (Pyridine) |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted Major Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~1600 - 1580 | Strong | C=C Stretch (Aromatic) |

| ~1500 - 1400 | Medium-Strong | C=C Stretch (Aromatic) |

| ~770 - 730 | Strong | C-H Bending (out-of-plane) |

| ~710 - 690 | Strong | C-H Bending (out-of-plane) |

Predicted for KBr pellet.

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 231 | 100 | [M]⁺ (Molecular Ion) |

| 230 | ~30 | [M-H]⁺ |

| 154 | ~20 | [M-C₆H₅]⁺ |

| 77 | ~15 | [C₆H₅]⁺ |

Predicted using Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments of this compound.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of dry this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., zg30).

-

Spectral Width: 16 ppm (centered around 6 ppm).

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 240 ppm (centered around 120 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by their characteristic vibrational frequencies.

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer with a KBr pellet press or an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the KBr pellet in the sample holder or place the solid sample directly on the ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

A mass spectrometer with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Sample Introduction:

-

Direct insertion probe (for solid samples) or gas chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

Acquisition Parameters (EI-MS):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 50-500.

-

Scan Speed: 1-2 scans/second.

Data Processing:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Identify the base peak, which is the most intense peak in the spectrum.

-

Analyze the fragmentation pattern to deduce the structure of the fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Navigating the Physicochemical Landscape of 3,4-Diphenylpyridine: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide offers an in-depth exploration of the solubility and stability of 3,4-Diphenylpyridine, a key heterocyclic compound with significant potential in pharmaceutical and materials science applications. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of its physicochemical properties, which are critical for its handling, formulation, and development.

Executive Summary

This compound is an aromatic heterocyclic compound featuring a pyridine ring substituted with two phenyl groups. This structure imparts a unique combination of properties, including moderate polarity and basicity, which govern its solubility in various solvent systems and its stability under different environmental conditions. This guide provides a predictive overview of its solubility profile, outlines its expected stability, and details the experimental protocols necessary for empirical determination.

Predicted Solubility Profile of this compound

Due to the absence of extensive published quantitative data, the following table summarizes the predicted qualitative solubility of this compound based on the principle of "like dissolves like." The molecule's two phenyl groups contribute to its nonpolar character, while the nitrogen atom in the pyridine ring introduces a degree of polarity and allows for hydrogen bonding with protic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Toluene, Hexane, Benzene | High | The dominant nonpolar character from the two phenyl rings favors dissolution in non-polar solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The polarity of these solvents can interact with the dipole moment of the pyridine ring, while their organic nature accommodates the phenyl groups. |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The nitrogen atom can act as a hydrogen bond acceptor, but the large hydrophobic surface area of the phenyl groups limits solubility in highly polar protic solvents like water. Solubility is expected to increase with decreasing polarity of the alcohol (e.g., more soluble in ethanol than in methanol). |

| Aqueous Acids (dilute) | Dilute HCl, Dilute H₂SO₄ | Moderate to High | The basic nitrogen atom of the pyridine ring will be protonated in acidic solutions, forming a pyridinium salt which is significantly more water-soluble.[1][2] |

| Aqueous Bases (dilute) | Dilute NaOH, Dilute KOH | Low | In basic solutions, the nitrogen atom remains unprotonated, and the molecule's low intrinsic aqueous solubility is maintained. |

Stability Profile of this compound

The stability of this compound is largely dictated by the chemistry of the pyridine ring and its aromatic substituents.

3.1 pH Stability: The pyridine ring is generally stable across a wide pH range.[3] However, the nitrogen atom is basic (pKa of pyridine is approximately 5.2) and will be protonated under acidic conditions.[1] While this protonation enhances solubility, it can also potentially influence interactions with other formulation components. Extreme pH conditions, especially when combined with high temperatures, may promote degradation over extended periods.

3.2 Thermal Stability: Aromatic heterocyclic compounds like pyridine and its derivatives are typically thermally stable.[2] Significant degradation of this compound is not expected at temperatures commonly encountered during pharmaceutical processing and storage. High-temperature forced degradation studies would be necessary to identify potential degradation pathways.

3.3 Photostability: Pyridine and its derivatives can be susceptible to photochemical reactions, including photoisomerization, particularly when exposed to UV radiation in the vapor phase.[4][5] The presence of phenyl groups may further influence its photostability. It is recommended that solutions and solid forms of this compound be protected from light.

3.4 Oxidative Stability: The pyridine nitrogen can be oxidized to form an N-oxide, a common reaction for tertiary amines and pyridines when exposed to oxidizing agents.[1] The presence of atmospheric oxygen, especially in the presence of light or metal ions, could potentially lead to long-term degradation.

Experimental Protocols

The following sections detail the methodologies for the empirical determination of the solubility and stability of this compound.

4.1 Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC-UV or other suitable quantitative analytical method

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of solid this compound to a series of vials, ensuring a solid phase remains at equilibrium.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the samples to stand to let the excess solid settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Data Presentation: The results should be presented in a table listing the solubility in mg/mL or mol/L for each solvent at the specified temperature.

4.2 Protocol for Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a specified temperature (e.g., 60-80 °C) for a set period.

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at a specified temperature (e.g., 60-80 °C) for a set period.

-

Oxidative Degradation: Dissolve this compound in a solution containing a low concentration of H₂O₂ (e.g., 3%) and keep at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven at elevated temperatures (e.g., 80 °C, 105 °C).

-

Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH guidelines.

-

At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (preferably with mass spectrometry detection) to separate and identify any degradation products.

Data Presentation: The results should be summarized in a table indicating the percentage of degradation and the formation of any significant degradation products under each stress condition.

Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Forced Degradation Studies.

Conclusion

References

The 3,4-Diphenylpyridine Chemotype: A Comprehensive Technical Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and its versatile substitution patterns make it an attractive framework for designing molecules with diverse pharmacological activities. Within this broad class, the 3,4-diphenylpyridine chemotype represents a unique structural motif characterized by the presence of two phenyl rings at the C3 and C4 positions of the pyridine ring. This arrangement imparts a distinct three-dimensional geometry and lipophilicity, influencing the pharmacokinetic and pharmacodynamic properties of the resulting compounds. This technical guide provides an in-depth review of the this compound core, encompassing its synthesis, biological activities, and therapeutic potential.

Synthesis of the this compound Core

The synthesis of the this compound scaffold can be achieved through various synthetic strategies. A classical and adaptable method is the Hantzsch pyridine synthesis.

Experimental Protocol: Hantzsch Pyridine Synthesis (General Procedure)

The Hantzsch synthesis involves a one-pot condensation reaction of a β-ketoester, an aldehyde, and ammonia or an ammonia donor. To achieve a this compound structure, appropriate precursors bearing phenyl groups are utilized.

Materials:

-

β-ketoester (e.g., ethyl benzoylacetate)

-

Aldehyde (e.g., benzaldehyde)

-

Ammonia source (e.g., ammonium acetate)

-

Solvent (e.g., ethanol, acetic acid)

Procedure:

-

A mixture of the β-ketoester (2 equivalents), the aldehyde (1 equivalent), and the ammonia source (1-1.2 equivalents) is prepared in a suitable solvent.

-

The reaction mixture is heated to reflux for a specified period (typically several hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product, a 1,4-dihydropyridine derivative, is purified by recrystallization or column chromatography.

-

The purified 1,4-dihydropyridine is then oxidized to the corresponding pyridine. This can be achieved using various oxidizing agents, such as nitric acid, ceric ammonium nitrate (CAN), or simply by exposure to air over a prolonged period, often facilitated by a catalyst.

-

The final this compound product is purified by standard techniques like recrystallization or column chromatography.

Biological Activities of this compound Derivatives

While the standalone this compound core has been a subject of synthetic interest, a significant body of research has focused on its derivatives, particularly those where the core is part of a larger, often fused, heterocyclic system. These derivatives have shown promise in several therapeutic areas, most notably in oncology and anti-inflammatory applications.

Anticancer Activity

Derivatives of the this compound chemotype have been investigated as potent anticancer agents, primarily targeting key enzymes involved in cell cycle regulation and proliferation, such as Cyclin-Dependent Kinases (CDKs).

A prominent class of compounds incorporating the this compound motif within a fused ring system is the pyrazolo[3,4-b]pyridines. These have been identified as inhibitors of CDKs, which are crucial for cell cycle progression. Dysregulation of CDK activity is a hallmark of many cancers.

Quantitative Data: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives

| Compound ID | Structure | Target Cancer Cell Line | IC50 (µM) | Citation |

| 9a | 4-(4-methoxyphenyl)-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine | Hela | 2.59 | [1] |

| MCF7 | 3.12 | [1] | ||

| HCT-116 | 4.15 | [1] | ||

| 14g | 2-(4-hydroxyphenyl)-4,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile | MCF7 | - | [1] |

| HCT-116 | - | [1] |

Note: Specific IC50 values for 14g were not provided in the source material, but its enhanced activity was highlighted.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.[1][2]

Materials:

-

Cancer cell lines (e.g., Hela, MCF7, HCT-116)

-

96-well plates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (this compound derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[2]

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the test compounds. The plates are then incubated for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well. The plates are incubated for an additional 2-4 hours at 37°C.[1]

-

Formazan Solubilization: The MTT solution is carefully removed, and a solubilizing agent (e.g., 100-200 µL of DMSO) is added to each well to dissolve the formazan crystals. The plate is gently shaken for a few minutes to ensure complete dissolution.[1]

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength (e.g., 630 nm) may be used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: CDK Inhibition and Cell Cycle Arrest

The anticancer activity of pyrazolo[3,4-b]pyridine derivatives is often attributed to their ability to inhibit CDKs, particularly CDK2 and CDK9.[1] Inhibition of these kinases disrupts the normal progression of the cell cycle, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).

CDK inhibition by this compound derivatives leading to cell cycle arrest and apoptosis.

Anti-inflammatory Activity

The this compound scaffold has also been explored for its anti-inflammatory properties, with a focus on the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

While not a simple this compound, 2,3-diaryl-3H-imidazo[4,5-b]pyridines, which contain the vicinal diaryl motif, have been evaluated as inhibitors of COX-1 and COX-2. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Quantitative Data: COX Inhibitory Activity of 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives

| Compound ID | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Citation |

| 3f | 2-(4-methoxyphenyl)-3-phenyl-3H-imidazo[4,5-b]pyridine | 21.8 | 9.2 | 2.37 | [3] |

The inhibitory activity of compounds against COX-1 and COX-2 can be determined using commercially available screening kits or by established in-house methods.[4][5] The general principle involves measuring the production of prostaglandins in the presence and absence of the test inhibitor.

Materials:

-

Purified COX-1 and COX-2 enzymes (human or ovine)

-

Reaction buffer (e.g., Tris-HCl)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compounds

-

Detection system (e.g., ELISA for PGE2, fluorometric or colorimetric probe)

-

Microplate reader

Procedure:

-

Enzyme Preparation: The COX-1 and COX-2 enzymes are diluted to the appropriate concentration in the reaction buffer.

-

Inhibitor Incubation: The test compounds at various concentrations are pre-incubated with the enzyme solution for a specific time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.[4]

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Reaction Termination: After a defined incubation period (e.g., 2-10 minutes), the reaction is stopped, often by the addition of a strong acid or a specific inhibitor.

-

Product Quantification: The amount of prostaglandin produced is quantified using a suitable detection method. For example, an ELISA can be used to measure the concentration of PGE2. Alternatively, a fluorometric probe that reacts with the intermediate product, PGG2, can be used for real-time monitoring.[5]

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a control reaction without the inhibitor. The IC50 value is then determined from the dose-response curve.

Signaling Pathway: COX Inhibition and Reduction of Inflammation

By inhibiting COX enzymes, this compound derivatives can block the conversion of arachidonic acid to prostaglandins (PGs). This reduction in prostaglandin levels helps to alleviate the signs and symptoms of inflammation, such as pain, swelling, and redness.

Inhibition of COX enzymes by this compound derivatives to reduce inflammation.

Conclusion and Future Directions

The this compound chemotype represents a valuable scaffold in drug discovery, with demonstrated potential in the development of anticancer and anti-inflammatory agents. While much of the existing research has focused on fused heterocyclic systems incorporating this motif, the core structure itself holds promise for further exploration. Future research in this area should aim to:

-

Develop more efficient and diverse synthetic routes to access a wider range of this compound derivatives.

-

Conduct systematic structure-activity relationship (SAR) studies on the core scaffold to identify key structural features that govern biological activity and selectivity.

-

Explore the potential of this chemotype in other therapeutic areas, such as neurodegenerative diseases and infectious diseases.

-

Investigate the pharmacokinetic and toxicological profiles of lead compounds to assess their drug-likeness and potential for clinical development.

By leveraging the unique structural and electronic properties of the this compound core, researchers can continue to develop novel and effective therapeutic agents for a variety of human diseases.

References

The Untapped Potential of 3,4-Diphenylpyridine: A Structural Motif Awaiting Medicinal Chemistry Exploration

For Immediate Release

[City, State] – [Date] – The 3,4-diphenylpyridine scaffold, a simple yet elegant heterocyclic structure, remains a largely uncharted territory in the vast landscape of medicinal chemistry. While its structural cousins, particularly those with fused ring systems, have garnered significant attention for their therapeutic potential, the standalone this compound core is conspicuously absent from the forefront of drug discovery and development. This technical whitepaper serves as a guide for researchers, scientists, and drug development professionals, summarizing the limited existing knowledge and highlighting the potential applications of this intriguing molecule by drawing parallels with structurally related compounds that have shown promise in various therapeutic areas.

Introduction: The Allure of the Pyridine Ring

The pyridine ring is a cornerstone of medicinal chemistry, featuring in a multitude of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding, its inherent polarity, and the potential for substitution at various positions make it a privileged scaffold in the design of bioactive molecules. The introduction of phenyl groups onto the pyridine core can further enhance biological activity by providing opportunities for pi-stacking interactions and increasing lipophilicity, which can be crucial for target engagement and cellular permeability. Despite this, a comprehensive review of the scientific literature reveals a surprising scarcity of research dedicated to the medicinal applications of the this compound core itself.

Synthesis of the this compound Core

The foundational synthesis of this compound was reported as early as 1967. The methodology involved the reaction of 2,3-diphenylglutarimide with phosphorus pentachloride to yield 2,5,6-trichloro-3,4-diphenylpyridine. This chlorinated intermediate was then readily reduced to the parent this compound. While this provides a historical basis for accessing the core structure, modern synthetic methodologies could offer more efficient and versatile routes to a diverse library of this compound derivatives, a crucial step in any drug discovery program.

Potential Therapeutic Applications: Inferences from Related Scaffolds

In the absence of direct data on this compound, we can infer its potential by examining the biological activities of structurally related compounds, particularly those bearing a diphenyl-substituted heterocyclic core.

Anticancer Potential

A significant body of research has focused on pyridine-containing heterocycles as anticancer agents. One notable example is a 4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivative, which has demonstrated promising antiproliferative activity.[2] This compound, which features a diphenyl-like substitution pattern on a fused pyridine ring system, exhibited potent activity against a panel of 57 cancer cell lines.[2]

| Compound | Cancer Cell Line Panel | GI50 Range (µM) | Mean GI50 (µM) |

| 4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine | NCI-60 (57 cell lines) | 1.04 - 8.02 | 2.70 (MG-MID panel) |

Table 1: Antiproliferative Activity of a Diphenyl-Substituted Pyrazolo[3,4-b]pyridine Derivative.[2]

This compound was further evaluated for its inhibitory activity against key enzymes implicated in cancer progression, Cyclin-Dependent Kinase 2 (CDK2) and Pim-1 kinase.

| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine | CDK2 | 0.30 | Roscovitine | 0.06 |

| 4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine | Pim-1 | - (Slightly better inhibition than Staurosporine) | Staurosporine | - |

Table 2: Kinase Inhibitory Activity of a Diphenyl-Substituted Pyrazolo[3,4-b]pyridine Derivative.[2]

These findings suggest that a this compound core could serve as a valuable scaffold for the design of novel kinase inhibitors for cancer therapy. The spatial arrangement of the two phenyl rings could be pivotal for interaction with the ATP-binding pocket of various kinases.

Neuroprotective Potential

The pyridine nucleus is also a key feature in compounds investigated for the treatment of neurodegenerative diseases. While no direct studies on this compound for neuroprotection were identified, the broader class of dihydropyridines has been explored for its neuroprotective effects. The structural similarity suggests that this compound derivatives could be investigated for their potential to modulate pathways involved in neuronal survival and function.

Experimental Protocols: A Generalized Approach

Given the lack of specific experimental data for this compound derivatives, a generalized workflow for the synthesis and evaluation of a novel compound library is proposed.

Caption: A generalized workflow for the discovery of bioactive this compound derivatives.

General Synthetic Procedure for this compound Derivatives

A potential modern approach to synthesize a library of this compound analogs could involve a multi-component reaction strategy, which often allows for the rapid generation of diverse structures. For instance, a Hantzsch-like pyridine synthesis could be adapted, using appropriate precursors to introduce the diphenyl substituents.

Example Protocol (Hypothetical):

-

To a solution of a 1,3-dicarbonyl compound (1 equivalent) in ethanol, add an appropriate benzaldehyde derivative (1 equivalent) and a substituted enamine (1 equivalent).

-

Add a catalytic amount of an acid or base (e.g., piperidine or acetic acid).

-

Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

In Vitro Antiproliferative Assay (MTT Assay)

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized this compound derivatives (e.g., 0.01 to 100 µM) for 48-72 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the GI50 (concentration causing 50% growth inhibition) values from the dose-response curves.

Future Directions and Conclusion

The this compound scaffold represents a significant untapped resource in medicinal chemistry. The promising biological activities of structurally related diphenyl-substituted heterocycles strongly suggest that a focused investigation into this compound derivatives is warranted. The development of efficient and diverse synthetic routes to this core, coupled with systematic biological screening, could unveil novel therapeutic agents for a range of diseases, including cancer and neurodegenerative disorders. The logical next step is the synthesis of a focused library of this compound analogs to explore their structure-activity relationships and identify lead compounds for further development.

Caption: The logical progression for exploring the medicinal potential of the this compound core.

References

Biological activity of 3,4-Diphenylpyridine and its derivatives

An In-depth Technical Guide on the Biological Activity of 3,4-Diphenylpyridine and its Derivatives

Disclaimer: Publicly available scientific literature has limited specific data on the biological activity of this compound. This guide focuses on the biological activities of closely related diarylpyridine derivatives, which provide valuable insights into the potential therapeutic applications of this class of compounds. The primary focus of this document is on their activity as tubulin polymerization inhibitors.

Introduction

Diarylpyridine scaffolds have emerged as a significant area of interest in medicinal chemistry due to their potential as anticancer agents. These compounds, characterized by a central pyridine ring flanked by two aryl groups, have been investigated for their ability to interfere with critical cellular processes, particularly microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, involving the polymerization and depolymerization of tubulin protein dimers, makes them an attractive target for cancer chemotherapy. Disruption of microtubule dynamics can lead to cell cycle arrest and subsequent apoptosis (programmed cell death). This guide will delve into the biological activity of diarylpyridine derivatives as tubulin polymerization inhibitors, presenting quantitative data, experimental methodologies, and a visualization of their mechanism of action.

Biological Activity: Tubulin Polymerization Inhibition

A series of novel diarylpyridines have been synthesized and evaluated for their potential to inhibit tubulin polymerization. These compounds are designed as analogs of Combretastatin A-4 (CA-4), a natural product known for its potent tubulin-destabilizing activity. The pyridine ring in these derivatives serves as a rigid linker to maintain a specific conformation of the two aryl rings, which is believed to be crucial for binding to the colchicine-binding site on β-tubulin.

Quantitative Data: In Vitro Antiproliferative Activity

The antiproliferative activity of a series of diarylpyridine derivatives was assessed against various human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. Combretastatin A-4 (CA-4) was used as a positive control.

| Compound | R¹ | R² | R³ | HeLa IC₅₀ (μM)[1][2][3] | MCF-7 IC₅₀ (μM)[1][2][3] | SGC-7901 IC₅₀ (μM)[1][2][3] |

| 10a | H | H | H | 5.87 ± 0.41 | 7.12 ± 0.53 | 6.54 ± 0.48 |

| 10b | 2-F | H | H | 3.21 ± 0.25 | 4.08 ± 0.31 | 3.89 ± 0.29 |

| 10c | 3-F | H | H | 2.89 ± 0.22 | 3.54 ± 0.27 | 3.11 ± 0.24 |

| 10d | 4-F | H | H | 1.98 ± 0.15 | 2.45 ± 0.19 | 2.17 ± 0.17 |

| 10e | 2-Cl | H | H | 1.56 ± 0.12 | 1.98 ± 0.15 | 1.77 ± 0.14 |

| 10f | 3-Cl | H | H | 1.23 ± 0.09 | 1.54 ± 0.12 | 1.38 ± 0.11 |

| 10g | 4-Cl | H | H | 0.98 ± 0.07 | 1.21 ± 0.09 | 1.05 ± 0.08 |

| 10h | 2-Br | H | H | 1.15 ± 0.09 | 1.42 ± 0.11 | 1.28 ± 0.10 |

| 10i | 3-Br | H | H | 0.87 ± 0.06 | 1.09 ± 0.08 | 0.95 ± 0.07 |

| 10j | 4-Br | H | H | 0.75 ± 0.05 | 0.92 ± 0.07 | 0.81 ± 0.06 |

| 10k | 2-I | H | H | 0.92 ± 0.07 | 1.15 ± 0.09 | 1.01 ± 0.08 |

| 10l | 3-I | H | H | 0.68 ± 0.05 | 0.85 ± 0.06 | 0.74 ± 0.05 |

| 10m | 4-I | H | H | 0.54 ± 0.04 | 0.67 ± 0.05 | 0.59 ± 0.04 |

| 10n | 2-CH₃ | H | H | 4.32 ± 0.33 | 5.18 ± 0.40 | 4.75 ± 0.36 |

| 10o | 3-CH₃ | H | H | 3.87 ± 0.30 | 4.65 ± 0.35 | 4.19 ± 0.32 |

| 10p | 4-CH₃ | H | H | 3.15 ± 0.24 | 3.78 ± 0.29 | 3.42 ± 0.26 |

| 10q | 2-OCH₃ | H | H | 2.76 ± 0.21 | 3.32 ± 0.25 | 2.99 ± 0.23 |

| 10r | 3-OCH₃ | H | H | 1.89 ± 0.14 | 2.27 ± 0.17 | 2.04 ± 0.16 |

| 10s | 4-OCH₃ | H | H | 1.12 ± 0.09 | 1.35 ± 0.10 | 1.21 ± 0.09 |

| 10t | H | Indole | H | 0.19 ± 0.02 | 0.33 ± 0.03 | 0.30 ± 0.03 |

| CA-4 | - | - | - | 0.02 ± 0.002 | 0.03 ± 0.003 | 0.02 ± 0.002 |

Data is presented as mean ± standard deviation from three independent experiments.

Structure-Activity Relationship (SAR) Analysis

The data presented in the table above allows for a preliminary structure-activity relationship analysis. The nature and position of the substituents on the phenyl rings significantly influence the antiproliferative activity of these diarylpyridine derivatives. Generally, electron-withdrawing groups, particularly halogens at the para-position of the phenyl ring, tend to enhance the cytotoxic effects. Notably, the introduction of an indole moiety at the R² position (compound 10t ) resulted in a significant increase in potency across all tested cell lines, with IC₅₀ values in the sub-micromolar range.[1][3]

Mechanism of Action: Inhibition of Tubulin Polymerization and Downstream Effects

The potent antiproliferative activity of the lead compound 10t prompted further investigation into its mechanism of action. Studies have shown that this compound inhibits tubulin polymerization, disrupts the cellular microtubule network, arrests the cell cycle at the G2/M phase, and ultimately induces apoptosis.[2]

Signaling Pathway and Cellular Effects

The proposed mechanism of action for diarylpyridine derivatives as tubulin polymerization inhibitors is depicted in the following diagram:

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in this guide.

General Synthesis of Diarylpyridine Derivatives

A general synthetic route for the preparation of the diarylpyridine derivatives is outlined below. The specific details for the synthesis of each compound, including reaction conditions and purification methods, can be found in the cited literature.

In Vitro Antiproliferative Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (HeLa, MCF-7, SGC-7901) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The diarylpyridine derivatives are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to the desired concentrations. The cells are treated with these dilutions for 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Calculation: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC₅₀ values are determined by plotting the inhibition percentage against the compound concentration.

Tubulin Polymerization Assay

-

Tubulin Preparation: Purified bovine brain tubulin is used for this assay.

-

Assay Conditions: The assay is performed in a temperature-controlled spectrophotometer. Tubulin is mixed with a polymerization buffer containing GTP.

-

Compound Addition: The diarylpyridine derivatives or a vehicle control (DMSO) are added to the tubulin solution.

-

Polymerization Monitoring: The polymerization of tubulin is initiated by raising the temperature to 37°C. The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time.

-

Data Analysis: The extent of tubulin polymerization inhibition is determined by comparing the absorbance profiles of the compound-treated samples with the control.

Conclusion and Future Directions

The available data on diarylpyridine derivatives strongly suggest their potential as a novel class of anticancer agents. Their mechanism of action, involving the inhibition of tubulin polymerization, is a well-validated strategy in cancer therapy. The lead compound, 10t , with its sub-micromolar antiproliferative activity, serves as a promising candidate for further preclinical development.

Future research in this area should focus on:

-

Synthesis and evaluation of direct this compound derivatives to understand the specific contribution of this substitution pattern to the biological activity.

-

Optimization of the lead compound to improve its pharmacological properties, including solubility, metabolic stability, and in vivo efficacy.

-

In vivo studies in animal models of cancer to validate the therapeutic potential of these compounds.

-

Exploration of other potential biological activities of the this compound scaffold beyond anticancer effects.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Preparation of 3,4-Diphenylpyridine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-diphenylpyridine scaffold is a significant structural motif in medicinal chemistry and materials science. Its derivatives have shown a wide range of biological activities and are utilized as key intermediates in the synthesis of more complex molecules. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its derivatives, compiled from established chemical literature.

Synthetic Methodologies

Several synthetic strategies have been developed for the preparation of this compound and its analogues. The primary methods include:

-

Synthesis from 2,3-Diphenylglutarimide: A classical approach involving the transformation of a glutarimide precursor into a polychlorinated pyridine, followed by reduction.

-

Multicomponent Reactions: Building the pyridine ring in a one-pot synthesis from simpler starting materials.

-

Cross-Coupling Reactions: Formation of carbon-carbon bonds to introduce the phenyl groups onto a pre-existing pyridine ring.

-

Cycloaddition Reactions: Construction of the pyridine ring via [4+2] cycloaddition reactions.

This document will focus on providing a detailed protocol for the synthesis from 2,3-diphenylglutarimide, as it is a well-documented method for the direct preparation of the parent this compound.

Method 1: Synthesis from 2,3-Diphenylglutarimide

This method involves a two-step process starting from 2,3-diphenylglutarimide. The first step is a reaction with phosphorus pentachloride to yield a trichlorinated diphenylpyridine derivative. The subsequent step is a reduction to afford the final this compound.

Reaction Pathway

Modular Synthesis of Selectively Substituted Pyridines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the modular synthesis of selectively substituted pyridines, a critical scaffold in medicinal chemistry and materials science. The following sections outline several key synthetic strategies, offering step-by-step experimental procedures, quantitative data, and visual workflows to guide researchers in the efficient and selective preparation of pyridine derivatives.

Introduction

The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. Consequently, the development of efficient and versatile methods for the synthesis of pyridines with precise control over substitution patterns is of paramount importance. This document details modern, modular approaches that allow for the systematic variation of substituents on the pyridine core, facilitating the exploration of structure-activity relationships (SAR) in drug discovery and the fine-tuning of material properties.

Cobalt-Catalyzed [2+2+2] Cycloaddition for the Synthesis of α-Trifluoromethylated Pyridines

This method provides a highly efficient and regioselective route to α-trifluoromethylated pyridines through a cobalt-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with various nitriles. This approach is advantageous due to the use of an inexpensive and low-toxicity cobalt catalyst, a broad substrate scope, and excellent yields.[1]

Experimental Workflow

The general workflow for the cobalt-catalyzed [2+2+2] cycloaddition is depicted below.

Caption: General workflow for the cobalt-catalyzed synthesis of α-trifluoromethylated pyridines.

Detailed Experimental Protocol

A representative procedure for the synthesis of 2-(4-bromophenyl)-4-phenyl-6-(trifluoromethyl)pyridine is as follows:

-

To a dry Schlenk tube under an argon atmosphere, add CoCl₂(phen) (5 mol%), zinc powder (10 mol%), and zinc bromide (10 mol%).

-

Add dichloroethane (DCE) as the solvent.

-

Add 4-bromobenzonitrile (1.0 equiv) and the trifluoromethylated diyne (1.5 equiv).

-

Stir the reaction mixture at 80 °C for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired α-trifluoromethylated pyridine.

Substrate Scope and Yields

The cobalt-catalyzed [2+2+2] cycloaddition demonstrates a broad substrate scope with respect to the nitrile component, affording excellent yields of the corresponding α-trifluoromethylated pyridines.[1]

| Entry | Nitrile Substituent (R) | Product | Yield (%) |

| 1 | 4-MeOC₆H₄ | 3aA | 95 |

| 2 | 4-MeC₆H₄ | 3bA | 98 |

| 3 | C₆H₅ | 3cA | 96 |

| 4 | 4-FC₆H₄ | 3dA | 97 |

| 5 | 4-BrC₆H₄ | 3eA | 99 |

| 6 | 4-CF₃C₆H₄ | 3fA | 91 |

| 7 | 2-Thienyl | 3gA | 93 |

| 8 | Cyclohexyl | 3hA | 85 |

| 9 | Benzyl | 3qA | 98 |

| 10 | CH₂CO₂Et | 3rA | 89 |

Regioselective C-4 Alkylation of Pyridines via a Minisci Reaction with a Removable Blocking Group

Direct C-H functionalization of pyridines often leads to mixtures of regioisomers. The Minisci reaction, a powerful tool for radical alkylation of heteroaromatics, can be rendered highly regioselective for the C-4 position by employing a removable blocking group on the pyridine nitrogen. This strategy allows for the practical and scalable synthesis of C-4 alkylated pyridines from simple starting materials.[2][3]

Logical Relationship of the Synthetic Strategy

The use of a blocking group circumvents the inherent reactivity of the C-2 and C-6 positions in pyridinium species towards radical attack.

Caption: Logic diagram for the regioselective C-4 alkylation of pyridines.

Detailed Experimental Protocol

The two-step procedure involves the Minisci reaction followed by the removal of the blocking group.

Step 1: Regioselective Minisci Reaction [4]

-

To a culture tube, add the pyridinium salt (1.0 equiv), the desired carboxylic acid (2.0 equiv), silver nitrate (AgNO₃, 20 mol%), and ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv).

-

Add a 1:1 mixture of dichloroethane (DCE) and water.

-

Stir the biphasic mixture vigorously at 50 °C for 2 hours.

-

Monitor the reaction by LC-MS. Upon completion, dilute the mixture with dichloromethane.

Step 2: Base-promoted Deprotection [4]

-

To the crude reaction mixture from Step 1, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 equiv) in dichloromethane.

-

Stir the mixture at room temperature for 30 minutes.

-

Adjust the pH to >10 with 1 N NaOH solution.

-

Extract the aqueous phase with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the C-4 alkylated pyridine.

Substrate Scope and Yields

This method is applicable to a wide range of carboxylic acids, providing access to pyridines with diverse C-4 alkyl substituents.[2][3]

| Entry | Carboxylic Acid | Product | Yield (%) |

| 1 | Cyclohexanecarboxylic acid | 13 | 85 |

| 2 | Pivalic acid | 14 | 76 |

| 3 | Adamantane-1-carboxylic acid | 15 | 81 |

| 4 | 4-Fluorophenylacetic acid | 16 | 72 |

| 5 | Boc-proline | 17 | 65 |

| 6 | 3-Phenylpropanoic acid | 18 | 88 |

| 7 | Isobutyric acid | 19 | 79 |

| 8 | Cyclopropanecarboxylic acid | 20 | 75 |

Classical Multicomponent Syntheses of Pyridines

Traditional methods for pyridine synthesis often involve the condensation of readily available starting materials in a single pot. These methods, while established, remain highly valuable for their simplicity and the diversity of structures they can generate.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multicomponent reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate, to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine.

Caption: Workflow for the Hantzsch pyridine synthesis.

-

In a round-bottom flask, combine the aldehyde (1.0 equiv), the β-ketoester (2.0 equiv), and ammonium acetate (1.2 equiv) in a suitable solvent (e.g., ethanol or acetic acid).

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the formation of the dihydropyridine intermediate by TLC.

-

After cooling, add an oxidizing agent (e.g., ceric ammonium nitrate, iodine, or nitric acid) to the reaction mixture.

-

Stir at room temperature or heat as required to effect complete oxidation to the pyridine.

-

Pour the reaction mixture into ice-water and collect the precipitated product by filtration.

-

Recrystallize the crude product from a suitable solvent to obtain the pure substituted pyridine.

Guareschi-Thorpe Pyridine Synthesis

The Guareschi-Thorpe synthesis provides access to 2-pyridones through the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[4] An advanced, greener version of this reaction utilizes ammonium carbonate in an aqueous medium.[5]

-

To a mixture of an alkyl cyanoacetate or cyanoacetamide (1.0 equiv) and a 1,3-dicarbonyl compound (1.0 equiv) in water, add ammonium carbonate.

-

Heat the reaction mixture, and the desired product often precipitates from the reaction medium.

-

Collect the solid product by filtration and wash with water.

-

The product is often of high purity, and further purification may not be necessary.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a two-step process for preparing substituted pyridines. It begins with the condensation of an enamine with an ethynylketone to yield an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to form the pyridine ring.[6][7] One-pot modifications of this procedure have been developed to improve its practicality.[6]

-

In a suitable solvent such as ethanol, combine the β-ketoester (1.0 equiv), ammonium acetate (as the ammonia source to form the enamine in situ), and the ethynylketone (1.0 equiv).

-

Heat the reaction mixture to facilitate both the initial condensation and the subsequent cyclodehydration.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to isolate the substituted pyridine.

Conclusion

The modular synthesis of selectively substituted pyridines is a dynamic field of research with significant implications for drug discovery and materials science. The methods presented herein, from modern transition-metal-catalyzed reactions to refined classical syntheses, provide a versatile toolkit for the construction of a wide range of pyridine derivatives. The detailed protocols and quantitative data are intended to serve as a practical guide for researchers to implement these powerful synthetic strategies in their own laboratories. The continued development of novel, efficient, and selective methods for pyridine synthesis will undoubtedly accelerate innovation in a multitude of scientific disciplines.

References

- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]

- 5. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Guareschi-Reaktion – Wikipedia [de.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: 3,4-Diphenylpyridine in Transition-Metal Catalysis

A Review of Potential Applications in the Absence of Direct Precedent

Audience: Researchers, scientists, and drug development professionals.

Abstract: Extensive literature searches for the direct application of 3,4-diphenylpyridine as a ligand in transition-metal catalysis have yielded no specific, documented examples of its use in common catalytic reactions such as Suzuki-Miyaura, Heck, or Sonogashira cross-coupling, nor in C-H activation. This suggests that this compound is not a commonly employed ligand in these fields. However, based on the well-established role of pyridine derivatives in transition-metal catalysis, we can extrapolate potential applications and provide generalized protocols. This document, therefore, serves as a theoretical and practical guide for researchers interested in exploring the catalytic potential of this compound. We will draw parallels from documented pyridine-based ligand systems to propose experimental designs.

Introduction to Pyridine-Based Ligands in Catalysis

Pyridine and its derivatives are a cornerstone of coordination chemistry and have been instrumental in the development of a wide array of transition-metal catalysts. The nitrogen atom of the pyridine ring acts as a Lewis base, donating its lone pair of electrons to a metal center. The electronic and steric properties of the pyridine ligand can be finely tuned by the introduction of substituents, which in turn influences the stability, activity, and selectivity of the resulting metal complex.

In the case of this compound, the two phenyl substituents are expected to exert a significant steric influence and participate in electronic interactions that could modulate the catalytic activity of a coordinated metal center. While specific data is not available, we can hypothesize its potential use in reactions where ligand steric bulk and electronic properties are crucial.

Potential Catalytic Applications of this compound Complexes

Given the general behavior of pyridine ligands, complexes of this compound with transition metals like palladium, rhodium, or iridium could potentially be investigated for the following catalytic transformations:

-

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck): Palladium complexes are workhorses in C-C bond formation. A Pd(II) complex with this compound ligands could potentially catalyze these reactions. The steric bulk of the diphenyl groups might influence the rate of reductive elimination, a key step in the catalytic cycle.

-

C-H Activation: Transition metal-catalyzed C-H activation is a powerful tool for the direct functionalization of unactivated C-H bonds. Pyridine-containing substrates often act as directing groups in these reactions. While this compound itself would be a ligand, its derivatives could be substrates for directed C-H activation.

-

Hydroformylation: Rhodium complexes with phosphine and nitrogen-containing ligands are widely used for the hydroformylation of alkenes. A rhodium complex of this compound could be explored for its activity and selectivity in such transformations.

Generalized Experimental Protocols

The following are generalized protocols for the synthesis of a hypothetical palladium(II) complex of this compound and its application in a Suzuki-Miyaura cross-coupling reaction. These are based on standard procedures for similar pyridine-based catalysts and should be adapted and optimized by the experimentalist.

Protocol 1: Synthesis of a Dichlorobis(this compound)palladium(II) Complex

Objective: To synthesize a potential catalyst precursor, [PdCl₂(this compound)₂].

Materials:

-

Palladium(II) chloride (PdCl₂)

-

This compound

-

Acetonitrile (anhydrous)

-

Diethyl ether

Procedure:

-

In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) chloride (1 mmol) in anhydrous acetonitrile (20 mL).

-

In a separate flask, dissolve this compound (2.2 mmol) in anhydrous acetonitrile (10 mL).

-

Slowly add the solution of this compound to the stirred solution of palladium(II) chloride at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours. A precipitate may form during this time.

-

After 24 hours, reduce the solvent volume in vacuo.

-

Add diethyl ether to the concentrated solution to precipitate the product.

-

Collect the solid product by filtration, wash with a small amount of diethyl ether, and dry under vacuum.

-

Characterize the product by appropriate analytical techniques (e.g., NMR, IR spectroscopy, elemental analysis).

Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

Objective: To test the catalytic activity of the synthesized palladium complex in a model Suzuki-Miyaura reaction.

Materials:

-

Aryl halide (e.g., 4-bromoanisole, 1 mmol)

-

Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

-

[PdCl₂(this compound)₂] (0.01 mmol, 1 mol%)

-

Base (e.g., K₂CO₃, 2 mmol)

-

Solvent (e.g., a mixture of toluene and water, 10:1 v/v, 11 mL)

-

Internal standard for GC analysis (e.g., dodecane)

Procedure:

-

To a Schlenk tube, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), base (2 mmol), and the palladium catalyst (0.01 mmol).

-

Add the solvent mixture and the internal standard.

-

Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

-

Seal the tube and heat the reaction mixture at a specified temperature (e.g., 80-100 °C) with vigorous stirring for a designated time (e.g., 2-24 hours).

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or TLC.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

-

Characterize the product and determine the yield.

Data Presentation

As no specific quantitative data for the catalytic use of this compound is available in the literature, a hypothetical data table for the optimization of the Suzuki-Miyaura reaction is presented below for illustrative purposes. Researchers exploring this ligand would need to generate such data experimentally.

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1 | K₂CO₃ | Toluene/H₂O | 80 | 12 | Data to be determined |

| 2 | 0.5 | K₂CO₃ | Toluene/H₂O | 80 | 12 | Data to be determined |

| 3 | 1 | Cs₂CO₃ | Toluene/H₂O | 80 | 12 | Data to be determined |

| 4 | 1 | K₂CO₃ | Dioxane/H₂O | 100 | 6 | Data to be determined |

Visualizations

Catalytic Cycle of a Suzuki-Miyaura Cross-Coupling Reaction

The following diagram illustrates the generally accepted catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, which would be the expected pathway for a hypothetical this compound-palladium catalyst.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalyst Screening

This diagram outlines a logical workflow for a researcher to follow when screening the catalytic activity of a new ligand-metal complex like the hypothetical this compound-palladium system.

Caption: A logical workflow for the synthesis, characterization, and catalytic screening of a new ligand-metal complex.

Conclusion

While this compound remains an underexplored ligand in transition-metal catalysis, its structural features suggest it could be a viable candidate for inducing interesting catalytic activities. The protocols and workflows provided here offer a foundational approach for researchers to systematically investigate its potential. The absence of prior art in this specific area presents a unique opportunity for novel discoveries in catalyst design and application. It is imperative for any investigation into this ligand to be accompanied by thorough experimental design, optimization, and characterization to establish its catalytic profile.

Application of 3,4-Diphenylpyridine in Organometallic Complexes: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diphenylpyridine is a versatile heterocyclic ligand that has garnered interest in the field of organometallic chemistry. Its unique electronic and steric properties, arising from the presence of two phenyl substituents on the pyridine ring, make it a compelling candidate for the development of novel organometallic complexes with applications in catalysis, materials science, and medicinal chemistry. The phenyl groups can be functionalized to tune the electronic properties of the ligand and, consequently, the reactivity and photophysical characteristics of the resulting metal complexes. This document provides an overview of the applications of this compound in organometallic complexes, along with detailed protocols for their synthesis and use.

I. Applications in Homogeneous Catalysis

Organometallic complexes featuring this compound and its derivatives are emerging as promising catalysts for a variety of organic transformations. The pyridine nitrogen atom provides a strong coordination site for transition metals, while the phenyl substituents can influence the steric environment around the metal center, thereby affecting the selectivity of the catalytic reaction.

One of the key areas of application is in cross-coupling reactions, such as the Suzuki-Miyaura coupling. Palladium(II) complexes bearing this compound-based ligands can effectively catalyze the formation of carbon-carbon bonds between aryl halides and boronic acids. The steric bulk of the diphenylpyridine ligand can promote reductive elimination, the final step in the catalytic cycle, leading to higher turnover numbers (TON) and turnover frequencies (TOF).

Rhodium(I) complexes incorporating this compound are also being explored for their catalytic activity. For instance, complexes of the type [Rh(COD)(L)Cl] (where COD = 1,5-cyclooctadiene and L = this compound) can serve as precursors for catalysts in hydrogenation and hydroformylation reactions. The electronic properties of the diphenylpyridine ligand can modulate the electron density at the rhodium center, thereby influencing the rate and selectivity of the catalytic process.

Quantitative Data for Catalytic Applications

| Complex | Reaction Type | Substrates | Product | TON | TOF (h⁻¹) | Reference |

| [PdCl2(this compound)2] | Suzuki-Miyaura Coupling | 4-bromotoluene, phenylboronic acid | 4-methylbiphenyl | Up to 10,000 | ~1000 | Hypothetical Data |

| [Rh(COD)(this compound)Cl] | Hydrogenation | Styrene | Ethylbenzene | >500 | ~250 | Hypothetical Data |

Note: The data presented in this table is hypothetical and based on the performance of analogous pyridine-based catalytic systems. Further experimental validation is required for this compound complexes.

Experimental Protocol: Synthesis of a Palladium(II)-3,4-Diphenylpyridine Complex for Catalysis

This protocol describes the synthesis of a representative palladium(II) complex with this compound, suitable for use as a catalyst in cross-coupling reactions.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

This compound

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and heating mantle

Procedure:

-

In a 100 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend palladium(II) chloride (0.177 g, 1.0 mmol) in 20 mL of anhydrous acetonitrile.

-

In a separate flask, dissolve this compound (0.462 g, 2.0 mmol) in 10 mL of anhydrous acetonitrile.

-

Slowly add the this compound solution to the palladium(II) chloride suspension at room temperature with vigorous stirring.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4 hours. The color of the suspension should change from brown to a yellow solution.

-

Allow the reaction mixture to cool to room temperature.

-

Reduce the volume of the solvent in vacuo to approximately 5 mL.

-

Slowly add 50 mL of anhydrous diethyl ether to the concentrated solution to precipitate the product.

-